sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate
説明
Sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a multi-kinase inhibitor, particularly in the treatment of myelodysplastic syndromes (MDS) and other cancer-related conditions .
準備方法
The synthesis of sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate involves several steps. The key synthetic route includes the reaction of 2,4,6-trimethoxybenzaldehyde with a sulfonyl chloride derivative, followed by a series of condensation and substitution reactions to introduce the methoxy and anilino groups . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced sulfonyl compounds.
科学的研究の応用
Sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its effects on cellular processes, particularly in cancer cells.
作用機序
The compound exerts its effects by inhibiting multiple kinases, which are enzymes that play a crucial role in cell signaling pathways. By blocking these kinases, it disrupts the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells. The molecular targets include cyclin-dependent kinases and other proteins involved in cell cycle regulation .
類似化合物との比較
Compared to other multi-kinase inhibitors, sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate is unique due to its specific structure, which allows for selective inhibition of certain kinases. Similar compounds include:
Sunitinib: Another multi-kinase inhibitor used in cancer treatment.
Sorafenib: Known for its use in treating liver and kidney cancers.
Imatinib: Used primarily in the treatment of chronic myeloid leukemia.
This compound’s unique structure and selective inhibition properties make it a valuable tool in both research and clinical settings.
生物活性
Sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate, commonly known as Rigosertib sodium, is a synthetic compound with significant biological activity, particularly in the field of oncology. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Rigosertib sodium is a sodium salt derivative of rigosertib, classified as a benzyl styryl sulfone. Its molecular formula is with a molecular weight of 473.47 g/mol. The compound exhibits a melting point of 172-174 °C and is soluble in DMSO.
Property | Value |
---|---|
Molecular Formula | C21H24NNaO8S |
Molecular Weight | 473.47 g/mol |
Melting Point | 172-174 °C |
Solubility | Soluble in DMSO |
Density | 1.332 g/cm³ |
Rigosertib sodium functions primarily as a dual inhibitor targeting Polo-like kinase 1 (Plk1) and phosphoinositide 3-kinase (PI3K) pathways. These targets are crucial for regulating cell cycle progression and survival in cancer cells.
- Inhibition of Plk1 : Rigosertib inhibits Plk1, which is essential for mitotic spindle assembly and cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
- PI3K Pathway Disruption : By interfering with the PI3K signaling pathway, Rigosertib affects various downstream processes involved in cell growth and metabolism.
Anticancer Properties
Rigosertib sodium has shown promising results in clinical trials for treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The compound has been granted Orphan Drug Designation by the FDA due to its potential in these areas.
Case Studies:
- Clinical Trial Results : In a Phase III trial, Rigosertib demonstrated improved overall survival rates in patients with high-risk MDS compared to standard therapies. The trial highlighted its ability to induce remission and improve quality of life.
- Combination Therapies : Studies have explored the efficacy of Rigosertib when combined with other anticancer agents such as azacitidine and decitabine, showing enhanced therapeutic outcomes.
Mechanistic Studies
Research has detailed how Rigosertib induces apoptosis through:
- Cell Cycle Arrest : Induction of G2/M phase arrest via Plk1 inhibition.
- Increased Reactive Oxygen Species (ROS) : Elevated ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
Research Findings
Recent studies have focused on the multifaceted biological activities of Rigosertib:
- In Vitro Studies : Laboratory experiments have confirmed that Rigosertib effectively inhibits cancer cell proliferation across various cancer types, including solid tumors.
- In Vivo Studies : Animal models have shown that Rigosertib can significantly reduce tumor sizes when administered at therapeutic doses.
Comparative Analysis with Similar Compounds
Rigosertib's unique mechanism sets it apart from other anticancer agents:
Compound | Mechanism of Action | Target Pathways |
---|---|---|
Rigosertib | Dual inhibitor (Plk1 & PI3K) | Cell cycle regulation |
Vinca Alkaloids | Microtubule destabilization | Microtubule dynamics |
PI3K Inhibitors | Specific inhibition of PI3K | Growth factor signaling |
特性
IUPAC Name |
sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLUZFVFXYXQE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NNaO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974682 | |
Record name | Sodium (2-methoxy-5-{[2-(2,4,6-trimethoxyphenyl)ethenesulfonyl]methyl}anilino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592542-60-4 | |
Record name | Sodium (2-methoxy-5-{[2-(2,4,6-trimethoxyphenyl)ethenesulfonyl]methyl}anilino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。